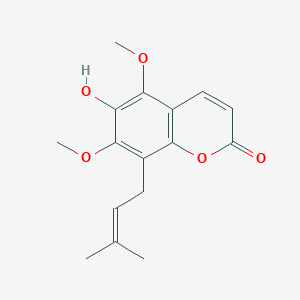
6-Hydroxycoumurrayin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxycoumurrayin is a natural product derived from plants. It belongs to the class of prenylated coumarins, which are secondary metabolites commonly found in the families Apiaceae and Rutaceae . The compound has a molecular formula of C16H18O5 and a molecular weight of 290.31 g/mol .
Preparation Methods
Chemical Reactions Analysis
6-Hydroxycoumurrayin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Hydroxycoumurrayin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prenylated coumarins and their chemical properties.
Medicine: Its cytotoxic properties are being explored for potential therapeutic applications in cancer treatment.
Industry: While not widely used in industry, it serves as a valuable compound for research and development in natural product chemistry.
Mechanism of Action
The mechanism by which 6-Hydroxycoumurrayin exerts its effects involves its interaction with cellular pathways. It has been shown to exhibit cytotoxic activity by inducing apoptosis in cancer cells. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with cell proliferation and survival mechanisms.
Comparison with Similar Compounds
6-Hydroxycoumurrayin is unique among prenylated coumarins due to its specific chemical structure and biological activity. Similar compounds include:
- 6″-O-β-d-apiofuranosylapterin
- 4′-O-isobutyroylpeguangxienin
- 6-(3-methyl-2-oxobutyroyl)-7-methoxycoumarin
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-9(2)5-6-10-14-11(7-8-12(17)21-14)16(20-4)13(18)15(10)19-3/h5,7-8,18H,6H2,1-4H3 |
InChI Key |
SBZHOADRHUVKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1OC(=O)C=C2)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


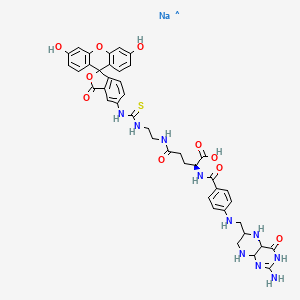
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
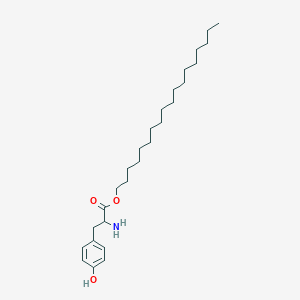
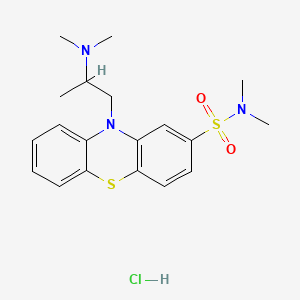
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
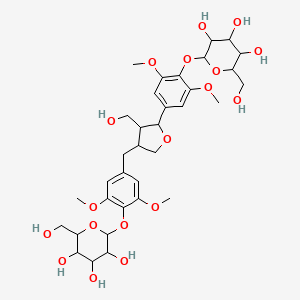
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)

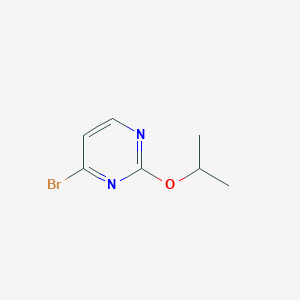
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)

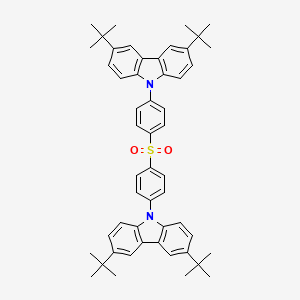
![2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12303138.png)
